molecular formula C8H14F2N2O B1475710 4,4-difluoro-N-isopropylpyrrolidine-2-carboxamide CAS No. 1869487-20-6

4,4-difluoro-N-isopropylpyrrolidine-2-carboxamide

Cat. No.: B1475710
CAS No.: 1869487-20-6
M. Wt: 192.21 g/mol
InChI Key: HEHQQHZEAHUNDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4,4-difluoro-N-isopropylpyrrolidine-2-carboxamide consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains two fluorine atoms at the 4,4-positions and an isopropyl group attached to the nitrogen atom.

Biochemical Analysis

Biochemical Properties

4,4-Difluoro-N-isopropylpyrrolidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect various types of cells, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. For example, it may alter the expression of genes involved in cell cycle regulation, thereby impacting cell growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or organ toxicity. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, affecting the levels of metabolites and the overall metabolic flux. For instance, it may inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels and energy production .

Properties

IUPAC Name

4,4-difluoro-N-propan-2-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c1-5(2)12-7(13)6-3-8(9,10)4-11-6/h5-6,11H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHQQHZEAHUNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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